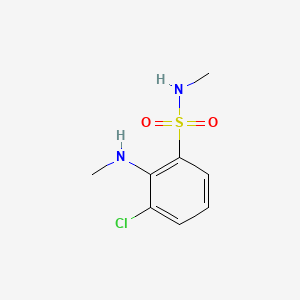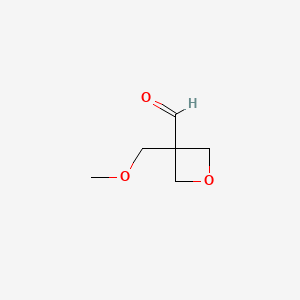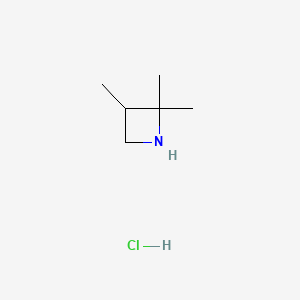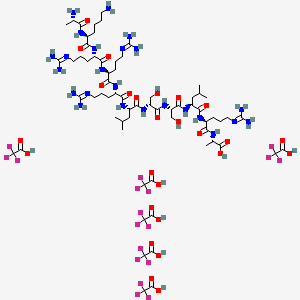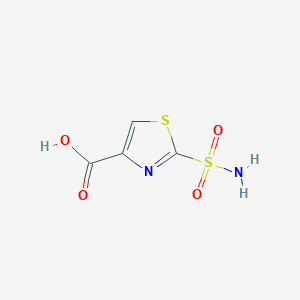
2-Sulfamoylthiazole-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-sulfamoyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure This compound is part of the thiazole family, which is known for its diverse biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfamoyl-1,3-thiazole-4-carboxylic acid typically involves the reaction of thiazole derivatives with sulfamoyl chloride and subsequent carboxylation. One common method includes the following steps:
Formation of the thiazole ring: This can be achieved by the cyclization of appropriate precursors such as α-haloketones with thiourea.
Introduction of the sulfamoyl group: The thiazole derivative is then reacted with sulfamoyl chloride in the presence of a base such as pyridine to introduce the sulfamoyl group.
Carboxylation: The final step involves the carboxylation of the thiazole derivative using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of 2-sulfamoyl-1,3-thiazole-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-sulfamoyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of thiazole derivatives with reduced functional groups.
Substitution: Formation of thiazole derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
2-sulfamoyl-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-sulfamoyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-sulfamoyl-1,3-thiazole-5-carboxylic acid
- 2-sulfamoyl-1,3-thiazole-4-carboxamide
- 2-sulfamoyl-1,3-thiazole-4-methyl ester
Uniqueness
2-sulfamoyl-1,3-thiazole-4-carboxylic acid is unique due to the presence of both the sulfamoyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
89032-84-8 |
|---|---|
Fórmula molecular |
C4H4N2O4S2 |
Peso molecular |
208.2 g/mol |
Nombre IUPAC |
2-sulfamoyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C4H4N2O4S2/c5-12(9,10)4-6-2(1-11-4)3(7)8/h1H,(H,7,8)(H2,5,9,10) |
Clave InChI |
NGHURPFTAUWMLK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(S1)S(=O)(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1E)-5-Hydroxypent-1-en-1-yl]boronic acid](/img/structure/B15297339.png)
![Tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15297340.png)
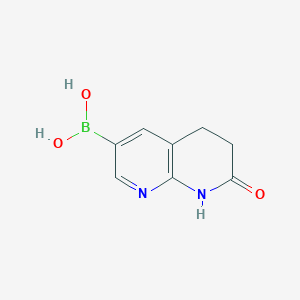
![{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B15297377.png)
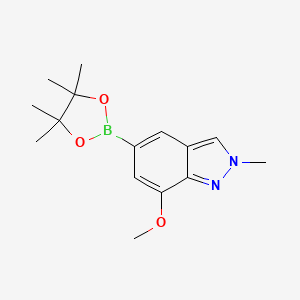
![1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B15297394.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid](/img/structure/B15297412.png)

![2-[3-(3-Methoxyphenyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;dihydrochloride](/img/structure/B15297426.png)
